2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene

Description

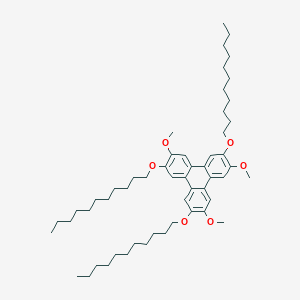

2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene is a triphenylene-based derivative functionalized with three methoxy (-OCH₃) groups and three undecyloxy (-O(CH₂)₁₀CH₃) chains. The triphenylene core, a polycyclic aromatic hydrocarbon (PAH), provides a rigid, planar structure conducive to π-π stacking, while the alkoxy substituents enhance solubility and modulate self-assembly properties. This compound is of interest in materials science, particularly in the design of discotic liquid crystals (DLCs) and organic semiconductors, where its substituent arrangement influences mesophase behavior, charge transport, and alignment on substrates .

Properties

CAS No. |

921938-31-0 |

|---|---|

Molecular Formula |

C54H84O6 |

Molecular Weight |

829.2 g/mol |

IUPAC Name |

2,6,11-trimethoxy-3,7,10-tri(undecoxy)triphenylene |

InChI |

InChI=1S/C54H84O6/c1-7-10-13-16-19-22-25-28-31-34-58-52-40-46-43(37-49(52)55-4)44-38-50(56-5)53(59-35-32-29-26-23-20-17-14-11-8-2)41-47(44)48-42-54(51(57-6)39-45(46)48)60-36-33-30-27-24-21-18-15-12-9-3/h37-42H,7-36H2,1-6H3 |

InChI Key |

MPDFUYUQYOMCMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)OC)OCCCCCCCCCCC)OCCCCCCCCCCC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Methoxylation

-

- Methanol

- Sodium hydride (as a base)

Process :

- The initial step involves the introduction of methoxy groups at the 2, 6, and 11 positions of the triphenylene core.

- Sodium hydride is used to deprotonate the aromatic compound to facilitate nucleophilic substitution with methanol.

Alkylation

-

- Undecanol or undecyloxy derivatives

- Base (commonly sodium hydride or potassium carbonate)

Process :

- The alkylation step attaches undecyloxy chains to the aromatic structure through etherification reactions.

- This step is crucial for enhancing the solubility and stability of the compound in organic solvents.

Reaction Conditions

The reactions are typically carried out under controlled conditions to minimize side reactions:

- Temperature : Reactions are performed at elevated temperatures (usually between 60°C to 120°C).

- Solvent : Organic solvents like toluene or dichloromethane are often employed to dissolve reactants and facilitate the reaction.

Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Methoxylation | Methanol, Sodium Hydride | Elevated temperature |

| 2 | Alkylation | Undecanol, Base | Controlled atmosphere |

Challenges and Considerations

The synthesis of this compound presents several challenges:

- Regiospecificity : Ensuring that methoxy groups are introduced at the correct positions on the triphenylene core is critical for maintaining desired properties.

- Purity of Reagents : The use of high-purity reagents is essential to avoid contamination that may affect the final product's properties.

- Yield Optimization : Reaction conditions must be optimized to achieve high yields while minimizing by-products.

Applications

This compound has significant potential in various fields:

- Organic Electronics : Its structural properties allow for efficient charge transport.

- Biological Research : The solubility provided by undecyloxy chains enhances its utility in biological systems.

Chemical Reactions Analysis

Types of Reactions

2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene can undergo various chemical reactions, including:

Oxidation: Conversion of methoxy groups to hydroxyl groups or other oxidized forms.

Reduction: Reduction of any oxidized intermediates back to methoxy groups.

Substitution: Replacement of methoxy or undecyloxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triphenylene compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,6,11-trimethoxy-3,7,10-tris(undecyloxy)triphenylene is , with a molecular weight of approximately 829.26 g/mol. Its structure consists of a triphenylene core with three methoxy groups and three undecyloxy chains. The long undecyloxy chains enhance solubility in organic solvents and contribute to its unique physical and chemical properties.

Organic Electronics

One of the primary applications of this compound is in the field of organic electronics. Its planar structure and ability to form π-π stacking interactions make it suitable for use in:

- Organic Light Emitting Diodes (OLEDs) : The compound can be utilized as an emissive layer due to its efficient light-emitting properties.

- Organic Photovoltaics (OPVs) : Its electronic properties allow for effective charge transport and light absorption.

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials with tailored properties:

- Liquid Crystals : The compound's molecular structure can be engineered to exhibit liquid crystalline behavior, making it useful in display technologies.

- Nanomaterials : Its solubility and functionalization potential enable the development of nanostructured materials for various applications.

Biological Applications

The interaction of this compound with biological macromolecules has been investigated:

- Drug Delivery Systems : Its ability to form stable complexes with biomolecules positions it as a candidate for drug delivery applications.

- Biological Imaging : The compound's fluorescent properties may be exploited in imaging techniques.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Methoxylation : Introduction of methoxy groups at specific positions on the aromatic ring.

- Alkylation : Attachment of undecyloxy groups through etherification reactions.

Common reagents include methanol and sodium hydride under controlled conditions to ensure high yield and purity.

Application in OLEDs

A study demonstrated that devices incorporating this compound exhibited enhanced efficiency compared to traditional materials due to improved charge transport properties.

Drug Delivery Research

Research indicated that this compound could effectively encapsulate therapeutic agents and release them in a controlled manner when tested in vitro with various cell lines.

Mechanism of Action

The mechanism of action of 2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic applications. Additionally, its ability to form stable complexes with other molecules can be exploited in various chemical and biological processes.

Comparison with Similar Compounds

The structural and functional properties of 2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene can be contextualized by comparing it with related triphenylene derivatives and PAHs. Key differences in substituent type, chain length, and symmetry dictate their applications.

Substituent Configuration and Self-Assembly

Key Findings :

- Chain Length: Longer undecyloxy chains (C11) improve solubility in non-polar solvents and stabilize columnar mesophases compared to shorter hexyloxy (C6) chains .

- Substituent Symmetry : Asymmetric substitution (e.g., asym-TTT) introduces packing defects but enables stimuli-responsive behavior, whereas symmetric derivatives (e.g., hexakis-undecyloxy) favor uniform columnar alignment .

- Functional Groups : Methoxy groups provide steric hindrance and electronic effects, while carboxy or acetylated groups (as in ) modify intermolecular interactions and reactivity .

Electronic and Optical Properties

Triphenylene derivatives with electron-donating alkoxy/methoxy groups exhibit redshifted absorption spectra compared to unsubstituted PAHs like pyrene (). However, this compound’s charge transport efficiency is lower than hexakis-undecyloxy analogs due to reduced symmetry and π-orbital overlap .

Biological Activity

2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene is a complex organic compound belonging to the triphenylene family. Its unique structure, characterized by a triphenylene core with three methoxy groups and three undecyloxy chains, contributes to its potential applications in various fields including materials science, organic electronics, and biological research. This article explores the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 829.26 g/mol. The presence of long undecyloxy chains enhances its solubility in organic solvents and contributes to its unique properties in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C54H84O6 |

| Molecular Weight | 829.26 g/mol |

| LogP (octanol-water partition coefficient) | 8.97 |

| PSA (polar surface area) | 88.38 Ų |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques including:

- Methoxylation : Introduction of methoxy groups at specific positions on the aromatic ring.

- Alkylation : Attachment of undecyloxy groups through etherification reactions.

Common reagents used include methanol and sodium hydride under controlled conditions to minimize side reactions.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules through non-covalent interactions such as π-π stacking. This property allows it to influence cellular processes and potentially serve as a drug delivery agent or therapeutic compound .

Case Studies and Research Findings

-

Anticancer Activity : Preliminary studies suggest that triphenylene derivatives exhibit cytotoxic effects on various cancer cell lines. For example, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in vitro .

- Study Example : A study demonstrated that triphenylene derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's planar structure facilitates effective interaction with DNA and other cellular targets.

- Drug Delivery Potential : Research indicates that compounds like this compound could enhance the solubility and stability of poorly soluble drugs when used as carriers in drug formulations .

- Toxicity Assessments : Toxicological studies are crucial for evaluating the safety profile of this compound. Initial assessments indicate low toxicity levels in mammalian cell lines; however, comprehensive studies are needed to establish a complete safety profile .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,6-Dimethoxy-3,7-dioctyloxytriphenylene | C42H66O4 | Fewer alkyl chains; potentially lower solubility |

| 2,6-Dimethoxy-3,7-didecyloxytriphenylene | C48H78O4 | Similar structure; different alkyl chain length |

| 2,6-Dimethoxy-3-heptyloxytriphenylene | C39H62O4 | Shorter alkyl chain; different physical properties |

The extended undecyloxy chains in this compound not only enhance its solubility but also improve its interactions with biological systems compared to shorter-chain analogs .

Q & A

Basic Question: What are the key synthetic routes for 2,6,11-Trimethoxy-3,7,10-tris(undecyloxy)triphenylene, and how can purity be optimized?

Answer:

Synthesis typically involves multi-step functionalization of the triphenylene core. Key steps include:

- Alkoxy chain introduction : Williamson ether synthesis under anhydrous conditions, using alkyl halides and triphenylene-derived phenols.

- Purification : Gradient elution via preparative HPLC (e.g., C18 columns) or silica gel chromatography with hexane/ethyl acetate mixtures. Purity optimization requires rigorous solvent removal (e.g., high-vacuum drying) and characterization via NMR (proton and carbon) and mass spectrometry to confirm absence of unreacted intermediates .

Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR in deuterated chloroform or DMSO to resolve methoxy and undecyloxy substituents.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and substituent integrity.

- HPLC : Reverse-phase chromatography (C18 columns) with UV detection at 254 nm to assess purity. Method validation should include spike tests with known impurities .

Advanced Question: How does the molecular packing structure vary under different solvent environments, and what experimental approaches are used to analyze this?

Answer:

Packing behavior is solvent-dependent due to alkyl chain solvation. Methodological approaches include:

- Scanning Tunneling Microscopy (STM) : At liquid/solid interfaces (e.g., 1-phenyloctane on HOPG) to visualize 2D self-assembly. Temperature-controlled STM (25–60°C) reveals phase transitions in alkyl chain ordering .

- X-ray Diffraction (XRD) : Single-crystal or powder XRD in solvents like toluene or THF to compare 3D lattice parameters. Discrepancies between STM and XRD data may arise from solvent evaporation effects, requiring cross-validation .

Advanced Question: How can factorial design be applied to optimize the self-assembly conditions?

Answer:

A 2 factorial design can systematically test variables (e.g., temperature, solvent polarity, concentration). For example:

- Factors : Temperature (25°C vs. 60°C), solvent (toluene vs. hexane), and substrate (HOPG vs. MoS).

- Response Variables : Domain size (STM imaging) and defect density.

Statistical analysis (ANOVA) identifies dominant factors. This approach reduces experimental iterations and clarifies interactions between variables .

Advanced Question: How to resolve discrepancies between theoretical predictions and experimental observations in its supramolecular behavior?

Answer:

- Theoretical Framework : Use density functional theory (DFT) to model intermolecular interactions (e.g., van der Waals forces between alkyl chains). Compare with experimental STM or XRD data.

- Contradiction Analysis : If simulations predict linear alkyl chain alignment but experiments show helical twists, revisit force field parameters (e.g., torsional barriers) or consider solvent entropy effects. Cross-disciplinary collaboration with computational chemists is critical .

Advanced Question: What role do undecyloxy chain lengths play in electronic properties, and how to model this?

Answer:

Long alkyl chains (e.g., undecyloxy) insulate the aromatic core, reducing intermolecular π-π interactions. Methodology:

- Electrochemical Analysis : Cyclic voltammetry in dichloromethane to measure HOMO/LUMO levels. Compare with shorter-chain analogs (e.g., hexyloxy derivatives).

- Computational Modeling : Use COMSOL Multiphysics or Gaussian to simulate charge transport efficiency. Chain length impacts activation energy for electron hopping .

Basic Question: What are the best practices for ensuring reproducibility in synthesis?

Answer:

- Standardized Protocols : Document reaction times, inert atmosphere conditions (argon/vacuum), and catalyst batches.

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.

- Collaborative Validation : Share samples with independent labs for cross-characterization (e.g., NMR, HPLC) to confirm reproducibility .

Advanced Question: How to integrate computational chemistry with experimental data for property prediction?

Answer:

- AI-Driven Workflows : Train machine learning models on existing datasets (e.g., solvent-dependent solubility) to predict optimal synthesis conditions.

- Hybrid Methods : Combine molecular dynamics (MD) simulations with experimental STM data to refine packing models. For example, simulate alkyl chain dynamics at 50°C and validate via temperature-controlled STM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.